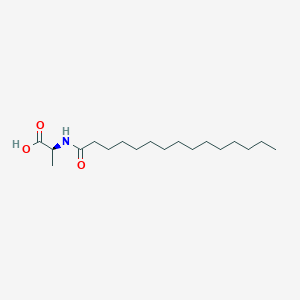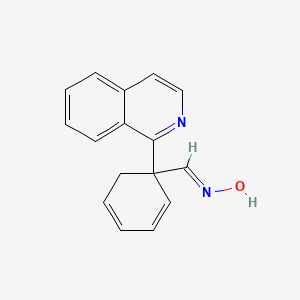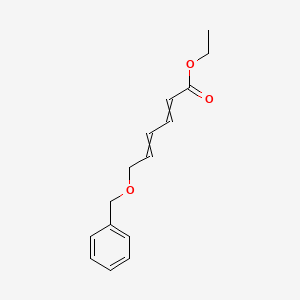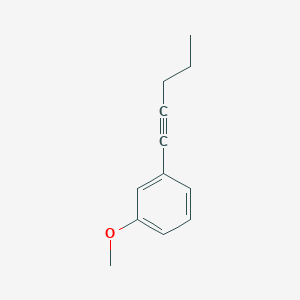![molecular formula C21H17NO B14240580 2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde CAS No. 590398-00-8](/img/structure/B14240580.png)
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds containing a fused benzene and pyrrole ring. This particular compound features an ethyl group attached to the phenyl ring and an aldehyde group at the 3-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this compound, 4-ethylbenzaldehyde can be used as the starting material. The reaction typically proceeds under reflux conditions with an acid catalyst such as hydrochloric acid or sulfuric acid .
Another method involves the use of transition metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce the ethyl group onto the phenyl ring, followed by cyclization to form the indole ring .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the desired product. Additionally, continuous flow reactors can be used to enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(4-ethylphenyl)-1H-benzo[g]indole-3-carboxylic acid.
Reduction: 2-(4-ethylphenyl)-1H-benzo[g]indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde involves its interaction with specific molecular targets. Indole derivatives are known to interact with various enzymes and receptors in biological systems. For instance, they can act as agonists or antagonists at serotonin receptors, influencing neurotransmission . Additionally, indole derivatives can inhibit enzymes involved in cell proliferation, making them potential anticancer agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbaldehyde: A simpler indole derivative with an aldehyde group at the 3-position.
2-Phenylindole: An indole derivative with a phenyl group at the 2-position.
4-Ethylphenylindole: An indole derivative with an ethyl group on the phenyl ring.
Uniqueness
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde is unique due to the presence of both an ethyl group on the phenyl ring and an aldehyde group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
590398-00-8 |
|---|---|
Formule moléculaire |
C21H17NO |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde |
InChI |
InChI=1S/C21H17NO/c1-2-14-7-9-16(10-8-14)20-19(13-23)18-12-11-15-5-3-4-6-17(15)21(18)22-20/h3-13,22H,2H2,1H3 |
Clé InChI |
CMRHDJAPKFCZBF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
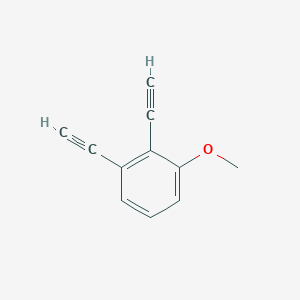
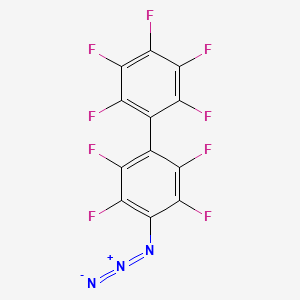
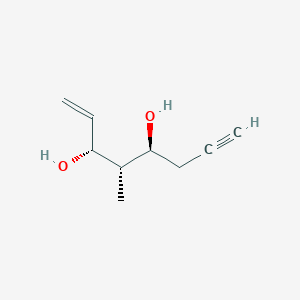
![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)
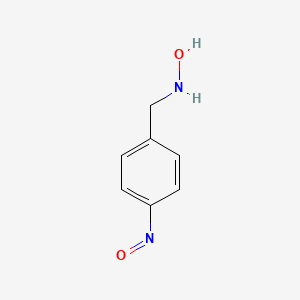
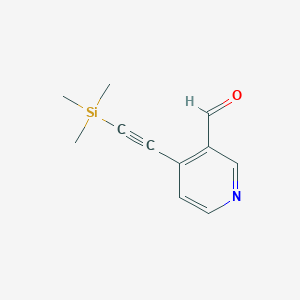
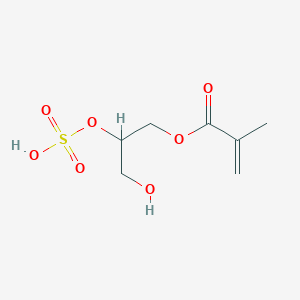
![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
